molecular formula C14H11NO B179426 3-Phenoxyphenylacetonitrile CAS No. 51632-29-2

3-Phenoxyphenylacetonitrile

Cat. No. B179426
CAS RN: 51632-29-2
M. Wt: 209.24 g/mol
InChI Key: DKGMALJGFUHPGB-UHFFFAOYSA-N
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Description

3-Phenoxyphenylacetonitrile is a compound used in the preparation of pyrimidine derivatives as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) . It may also be used in chemical synthesis .


Molecular Structure Analysis

The molecular formula of 3-Phenoxyphenylacetonitrile is C14H11NO . The InChI string representation is InChI=1S/C14H11NO/c15-10-9-12-5-4-8-14 (11-12)16-13-6-2-1-3-7-13/h1-8,11H,9H2 . The Canonical SMILES representation is C1=CC=C (C=C1)OC2=CC=CC (=C2)CC#N .


Physical And Chemical Properties Analysis

The molecular weight of 3-Phenoxyphenylacetonitrile is 209.24 g/mol . It has a computed XLogP3 value of 3 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has 3 rotatable bonds . The exact mass and monoisotopic mass are 209.084063974 g/mol . The topological polar surface area is 33 Ų .

Scientific Research Applications

  • Synthesis of Phenolic Antioxidants : A study by Napora-Wijata et al. (2014) demonstrated a method for producing 3-Hydroxytyrosol, a phenolic antioxidant beneficial to human health, which is a valuable building block in pharmaceutical synthesis. This was achieved through the reduction of 3,4-dihydroxyphenylacetic acid in Escherichia coli cells (Napora-Wijata et al., 2014).

  • Organic Chemistry and Synthesis Applications : Kayaleh et al. (2000) explored the use of beta-Ketonitriles derived from benzoate esters and phenylacetonitriles to synthesize 3-aminoindenones, highlighting the role of 3-Phenoxyphenylacetonitrile in organic synthesis (Kayaleh, Gupta, & Johnson, 2000).

  • Photosystem II-Inspired Studies : A research by Manbeck et al. (2016) investigated Proton-Coupled Electron Transfer in a Chromophore-Imidazole-Phenol complex inspired by Photosystem II, contributing to the understanding of redox processes in biological systems (Manbeck, Fujita, & Concepcion, 2016).

  • Antimicrobial Activity Research : Khilya et al. (1975) studied the condensation of 2-pyridylacetonitrile with polyphenols, leading to compounds with potential antimicrobial activity (Khilya et al., 1975).

  • Biosensors and Electropolymerization : Ferreira et al. (2012) conducted a study on 3-hydroxyphenylacetic acid, used as a monomer in electropolymerization for biosensor applications (Ferreira et al., 2012).

  • Medicinal Chemistry : Medana et al. (1994) explored 4-Phenyl-3-furoxancarbonitrile for its potential in releasing nitric oxide and its biological implications, demonstrating another application in medicinal chemistry (Medana et al., 1994).

  • SARS CoV-2 Research : Venkateshan et al. (2020) synthesized Azafluorene derivatives, including 3-carbonitriles, for inhibiting SARS CoV-2 RdRp, showcasing the role of such compounds in antiviral research (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).

  • Hydrogen Bond Studies : Research by Wojciechowski et al. (2000) involved 3-(hydroxymethyl)-2,2‘-biphenol and its complexes with N-bases, contributing to the understanding of hydrogen bonds and their properties in different solvents (Wojciechowski, Schroeder, Zundel, & Brzeziński, 2000).

Safety And Hazards

Specific safety and hazard information for 3-Phenoxyphenylacetonitrile is not provided in the search results .

properties

IUPAC Name

2-(3-phenoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-10-9-12-5-4-8-14(11-12)16-13-6-2-1-3-7-13/h1-8,11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGMALJGFUHPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199581
Record name Acetonitrile, (m-phenoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxyphenylacetonitrile

CAS RN

51632-29-2
Record name (3-Phenoxyphenyl)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51632-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Phenoxybenzyl cyanide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, (m-phenoxyphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenoxyphenylacetonitrile
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Record name M-PHENOXYBENZYL CYANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88VMT2O2DV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 3-phenoxybenzylalcohol (25.0 g) and triethylamine (26.3 ml) in ethyl acetate (300 ml), methanesulfonyl chloride (14.6 ml) was added dropwise at 0° C. After stirring for 1 hour, the reaction mixture was washed with saturated aqueous sodium chloride, dried (MgSO4) and concentrated. The residue was dissolved in acetone (300 ml), admixed with sodium iodide (37.5 g) and then stirred for 1 hour. The reaction mixture was concentrated, and the residue was diluted with water and then extracted with ethyl acetate. The ethyl acetate layer was washed with water, dried (MgSO4), and then concentrated. The residue was dissolved in dimethyl sulfoxide (100 ml) and stirred with sodium cyanide (7.35 g) for 15 hours at room temperature. The reaction mixture was diluted with ethyl acetate, washed with water, dried (MgSO4), and then concentrated. The residue was subjected to column chromatography on silica gel to obtain 3-phenoxyphenylacetonitrile (8.36 g, yield 32%) as an oil from a fraction eluted with ethyl acetate-hexane (1:7. v/v).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 218 g. m-phenoxy-benzyl chloride in 850 ml. of 96% ethyl alcohol a solution of 57.8 g. of sodium cyanide in 100 ml. of water is added at once. The reaction mixture is boiled under stirring until the starting material cannot be detected anymore by thin layer chromatography. When the reaction is completed the reaction mixture is poured into 1 liter of water and the separating oil is extracted with 3×500 ml. of benzene. The combined benzene solutions are washed with 1 liter of water and dried above sodium sulphate. Sodium sulphate is filtered off and benzene is distilled off. 190 g. (91%) of m-phenoxy-benzyl cyanide are obtained (purity more than 90%, determined by gas chromatography). Boiling point 138° C./0.2 mmHg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
M Danek, J Plonka, H Barchanska - Food Chemistry, 2021 - Elsevier
… The second metabolite was expected to be 3-phenoxyphenylacetonitrile ([M + H] + =210.1), what was suggested based on … 2B), MS/MS scan of 3-phenoxyphenylacetonitrile (Fig. 2C). …
Number of citations: 8 www.sciencedirect.com
U Heinemann, D Engels, S Bürger… - Applied and …, 2003 - Am Soc Microbiol
The gene encoding a putative nitrilase was identified in the genome sequence of the photosynthetic cyanobacterium Synechocystis sp. strain PCC6803. The gene was amplified by …
Number of citations: 79 journals.asm.org
PY Liu, B Li, HD Liu, L Tian - Environmental Science and Pollution …, 2014 - Springer
… Photoproducts a, b, c, and d were also detected from CYH degradation, along with 3-phenoxyphenylacetonitrile (h) and 4-phenoxybenzoic acid methyl ester (i). Photoproducts (a), (b), (c…
Number of citations: 14 link.springer.com
MI Swasy, BR Brummel, C Narangoda, MF Attia… - RSC …, 2020 - pubs.rsc.org
… Further, the mass spectrum of 5A aligns well with that of the neutral 3-phenoxyphenylacetonitrile on the NIST database. An additional by-product was detected via GC-MS; however, its …
Number of citations: 16 pubs.rsc.org
T Zhao, K Hu, J Li, Y Zhu, A Liu, K Yao, S Liu - Chemosphere, 2021 - Elsevier
… in Table 1, 3-phenoxyphenylacetonitrile has just … 3-phenoxyphenylacetonitrile. Nevertheless, no further study has been reported on the biodegradation of 3-phenoxyphenylacetonitrile. …
Number of citations: 24 www.sciencedirect.com
DD Thiaré, PA Diaw, OMA Mbaye, D Sarr… - Macedonian Journal of …, 2022 - mjcce.org.mk
The photolysis of fenvalerate, a pyrethroid insecticide, was studied in acetonitrile by 1 H nuclear magnetic resonance (NMR) and 13 C NMR to identify the site of bond cleavage and gas …
Number of citations: 1 mjcce.org.mk
YV Popov, TK Korchagina, VS Lobasenko - Russian Journal of General …, 2014 - Springer
… of sodium hydroxide was added dropwise upon stirring to a mixture of 17.46 g (0.09 mol) of freshly distilled 3-phenoxybenzaldehyde, 19.7 g (0.09 mol) of 3-phenoxyphenylacetonitrile, …
Number of citations: 4 link.springer.com
WG Birolli, ALM Porto - Environmental Science and Pollution Research, 2023 - Springer
… The compounds 3-phenoxyphenylacetonitrile and 3-phenoxybenzaldehyde were observed in the GC–MS results, but these products were observed in similar low concentrations in …
Number of citations: 4 link.springer.com
Y Zhou, S Mukherjee, D Huang… - Journal of Medicinal …, 2022 - ACS Publications
… The title compound 39 (34.1 mg, 103 μmol, 51%) was prepared according to general procedure C from 7 (39.0 mg, 200 μmol) and 3-phenoxyphenylacetonitrile (93.0 μL, 500 μmol) as a …
Number of citations: 8 pubs.acs.org
HP Ng, K May, JG Bauman, A Ghannam… - Journal of medicinal …, 1999 - ACS Publications
… 4-Chlorophenyl)-4-hydroxy-α-(3-phenoxyphenyl)-1-piperidinepentanenitrile, hydrochloride salt (6bn) was prepared in a manner similar to 6bh starting with 3-phenoxyphenylacetonitrile (…
Number of citations: 102 pubs.acs.org

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